![molecular formula C11H9IN2O3 B1520420 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1179674-26-0](/img/structure/B1520420.png)
3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Overview
Description
3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a chemical compound with the CAS Number: 1179674-26-0. It has a molecular weight of 344.11 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid. The InChI code for this compound is 1S/C11H9IN2O3/c12-8-4-2-1-3-7 (8)11-14-13-9 (17-11)5-6-10 (15)16/h1-4H,5-6H2, (H,15,16) .Scientific Research Applications
Anti-inflammatory and Analgesic Properties : A study by Husain et al. (2009) focused on synthesizing compounds derived from fenbufen, which is related to the 1,3,4-oxadiazol structure. These compounds demonstrated significant anti-inflammatory activity, notably in a carrageenan-induced rat paw edema test, and analgesic properties in an acetic acid-induced writhing test. They also showed low ulcerogenic action and reduced malondialdehyde content, suggesting a safer profile for anti-inflammatory and analgesic applications (Husain et al., 2009).
Urease Inhibition and Potential Therapeutic Agents : A study by Nazir et al. (2018) involved the synthesis of novel indole-based oxadiazole scaffolds. These molecules exhibited potent in vitro inhibition against urease enzyme, suggesting their potential as valuable therapeutic agents in drug design. Their mild cytotoxicity towards cell membranes further indicates their suitability in therapeutic contexts (Nazir et al., 2018).
Corrosion Inhibition Properties : Research by Ammal et al. (2018) investigated the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid. Their study found that these compounds form a protective layer on the steel surface, indicating their potential use in industrial applications to prevent corrosion (Ammal et al., 2018).
Molecular Engineering for Solar Cell Applications : A 2006 study by Kim et al. demonstrated the use of organic sensitizers, which include 1,3,4-oxadiazole structures, in solar cell applications. These sensitizers, when anchored onto TiO2 film, showed high efficiency in converting incident photons to current, highlighting their potential in renewable energy technologies (Kim et al., 2006).
Antimicrobial Activity : El-masry et al. (2000) synthesized benzimidazole derivatives containing the 1,3,4-oxadiazole structure and evaluated their antimicrobial activities. Some compounds showed potential activity against Staphylococcus aureus, indicating their possible use in developing new antimicrobial agents (El-masry et al., 2000).
Cytotoxicity Testing and Cancer Research : Research by Tien et al. (2018) involved synthesizing 1,3,4-oxadiazoline derivatives and testing their cytotoxicity on human cancer cell lines. Some compounds exhibited good inhibitory abilities, suggesting their potential in cancer research and therapy (Tien et al., 2018).
properties
IUPAC Name |
3-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O3/c12-8-4-2-1-3-7(8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNVBDWLTVCMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



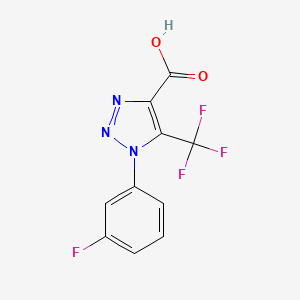
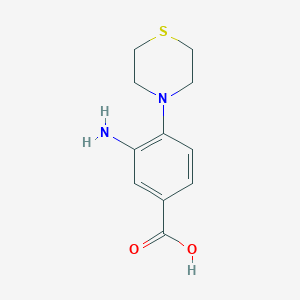
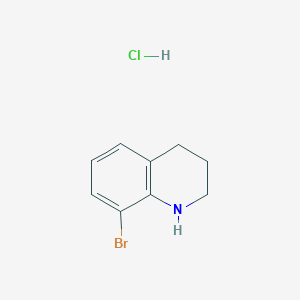
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)
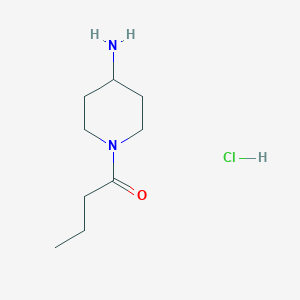
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)
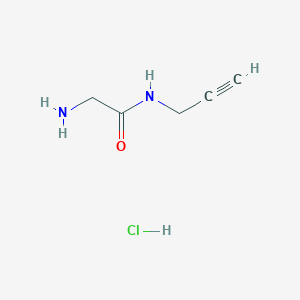
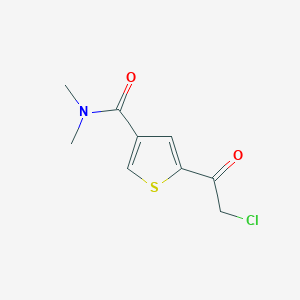

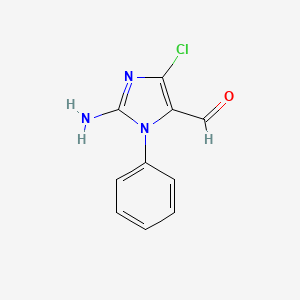
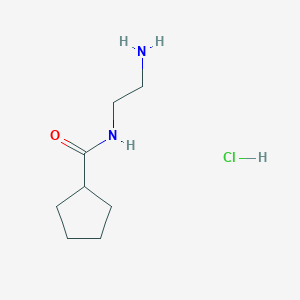
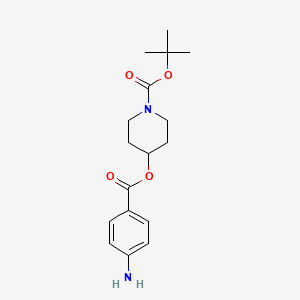
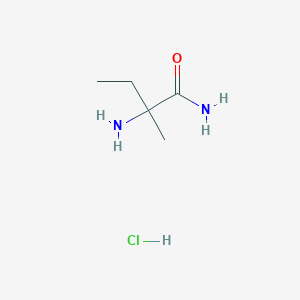
![(NE)-N-[amino(dodecylsulfanyl)methylidene]-2-methoxyethan-1-amine hydrobromide](/img/structure/B1520358.png)